Product packaging for Chromium(2+);chloride(Cat. No.:)

Chromium(2+);chloride

Cat. No.: B13735062
M. Wt: 87.45 g/mol
InChI Key: GHMJNUSJLFPIFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Low-Valent Chromium Species and their Significance in Chemical Research

Low-valent chromium species, particularly those in the +2 oxidation state like chromium(II) chloride, are of significant interest in chemical research due to their unique reactivity. These species are powerful reducing agents and play a crucial role as catalysts in a variety of organic transformations. ontosight.aichemimpex.com Their utility stems from their ability to participate in one-electron transfer processes, leading to the formation of organochromium reagents that are highly selective and tolerant of various functional groups. psu.edursc.org This has made them indispensable in the construction of complex carbon-carbon bonds, a fundamental operation in synthetic organic chemistry. psu.edu Research in this area continues to focus on developing milder reaction protocols, catalytic versions of known reactions, and tuning the reactivity of these species through ligand modification. rsc.org The exploration of low-valent chromium complexes, including their photochemical properties, is an active area of research aimed at developing more sustainable catalytic processes. ukri.org

Historical Context and Evolution of Research on Chromium(II) Chloride

The study of chromium compounds dates back to the late 18th century with the discovery of the element itself. The exploration of chromium's various oxidation states led to the synthesis and characterization of chromium(II) compounds. Initially, the focus was on understanding their fundamental properties, such as their distinctive colors in solution and their sensitivity to oxidation.

A pivotal moment in the history of chromium(II) chloride research came in 1977 with the work of Nozaki and Hiyama, who discovered that chromium(II) ions promote chemoselective carbon-carbon bond formation. researchgate.netthieme-connect.com This discovery opened the door to the extensive study of organochromium(III) reagents, which are formed through the oxidative insertion of CrCl₂ into various organic halides. researchgate.netthieme-connect.com Subsequent research by Kishi and others expanded the scope of these reactions, now famously known as the Nozaki-Hiyama-Kishi (NHK) reaction, making it a powerful tool for the synthesis of complex natural products. researchgate.net

Early structural studies in the mid-20th century elucidated the crystal structures of both anhydrous and hydrated forms of chromium(II) chloride. aip.org The development of modern analytical techniques has allowed for a more detailed understanding of the structure and bonding in these compounds, including the influence of the Jahn-Teller effect in its octahedral complexes. wikipedia.org Current research continues to build on this historical foundation, exploring new catalytic applications and delving deeper into the mechanistic details of chromium(II)-mediated reactions. psu.edunih.govrsc.org

Fundamental Research Questions and Objectives Related to Chromium(II) Chloride Systems

Contemporary research on chromium(II) chloride systems is driven by several fundamental questions and objectives:

Elucidating Reaction Mechanisms: A primary goal is to gain a deeper understanding of the mechanisms of chromium(II)-mediated and -catalyzed reactions. This includes identifying the active chromium species, understanding the role of ligands and additives, and mapping out the catalytic cycles. psu.eduukri.org

Developing Novel Catalytic Applications: Researchers are continuously exploring new synthetic methodologies that utilize the unique reactivity of chromium(II) chloride. This includes the development of new cross-coupling reactions, enantioselective transformations, and the use of chromium catalysts in polymerization. nih.govrsc.orgmultichemexports.com

Improving Sustainability: A significant objective is to develop more environmentally benign and cost-effective processes. This involves designing reactions that can be performed with catalytic amounts of chromium, using less toxic and more abundant metals, and exploring the use of visible light to drive reactions. ukri.orgacs.org

Investigating Structure-Reactivity Relationships: Understanding how the structure of chromium(II) complexes influences their reactivity is crucial for designing more efficient and selective catalysts. This involves synthesizing new chromium(II) complexes with tailored electronic and steric properties and studying their performance in various reactions. researchgate.netresearchgate.net

Exploring Low-Valent Chromium in Materials Science: The unique electronic and magnetic properties of chromium(II) compounds make them of interest in materials science. Research is being conducted to explore their potential in areas such as molecular magnets and electronic materials. mat-mall.com

To address these questions, researchers employ a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling.

Properties of Chromium(II) Chloride

PropertyAnhydrous (CrCl₂)Tetrahydrate (CrCl₂(H₂O)₄)
Molar Mass 122.90 g/mol wikipedia.org194.96 g/mol
Appearance White to grey/green powder wikipedia.orgBlue solid wikipedia.org
Melting Point 824 °C (1515 °F; 1097 K) wikipedia.org51 °C (124 °F; 324 K), decomposes wikipedia.org
Boiling Point 1302 °C (2376 °F; 1575 K) wikipedia.orgDecomposes
Solubility in water Soluble wikipedia.orgSoluble vulcanchem.com
Crystal Structure Orthorhombic wikipedia.orgMonoclinic wikipedia.org
Space Group Pnnm wikipedia.orgmaterialsproject.orgP2₁/c wikipedia.org

Synthesis of Chromium(II) Chloride

MethodReactantsEquationConditions
Reduction of CrCl₃ with Hydrogen Chromium(III) chloride, Hydrogen2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl500 °C wikipedia.org
Reduction of CrCl₃ with Zinc Chromium(III) chloride, Zinc2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂Laboratory scale wikipedia.org
Reduction of CrCl₃ with LiAlH₄ Chromium(III) chloride, Lithium aluminium hydride4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂Laboratory scale wikipedia.orgresearchgate.net
From Chromium(II) Acetate (B1210297) Chromium(II) acetate, Hydrogen chlorideCr₂(OAc)₄ + 4 HCl → 2 CrCl₂ + 4 AcOHLaboratory scale wikipedia.org
From Chromium Metal Chromium, Hydrochloric acidCr + 2 HCl + n H₂O → CrCl₂(H₂O)n + H₂Aqueous solution wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClCr+ B13735062 Chromium(2+);chloride

Properties

Molecular Formula

ClCr+

Molecular Weight

87.45 g/mol

IUPAC Name

chromium(2+);chloride

InChI

InChI=1S/ClH.Cr/h1H;/q;+2/p-1

InChI Key

GHMJNUSJLFPIFG-UHFFFAOYSA-M

Canonical SMILES

[Cl-].[Cr+2]

Origin of Product

United States

Synthetic Methodologies for Chromium Ii Chloride and Its Derivatives

Established Laboratory and Industrial Preparation Routes for Anhydrous Chromium(II) Chloride

The synthesis of anhydrous chromium(II) chloride is a fundamental process for accessing a pure, highly reactive form of the compound. Key established methods include the reduction of its higher oxidation state precursor, chromium(III) chloride, and preparation from chromium(II) acetate (B1210297).

A common and effective method for producing anhydrous chromium(II) chloride is the reduction of chromium(III) chloride (CrCl₃). This can be accomplished using various reducing agents, with hydrogen gas being a prominent choice, particularly at elevated temperatures. The reaction with hydrogen typically occurs at 500 °C and proceeds according to the following equation:

2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl wikipedia.org

This high-temperature reduction yields anhydrous chromium(II) chloride and hydrogen chloride gas.

In a laboratory setting, other reducing agents are frequently employed. These include powerful hydride reagents like lithium aluminum hydride (LiAlH₄) and metals such as zinc. The reaction with lithium aluminum hydride is as follows:

4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂ wikipedia.org

Alternatively, zinc metal can be used to reduce chromium(III) chloride:

2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂ wikipedia.orgontosight.ai

These laboratory-scale methods provide convenient routes to chromium(II) chloride from its more stable trivalent precursor. wikipedia.orgresearchgate.netthieme-connect.com

Electrochemical methods offer an alternative route for the synthesis of chromium(II) species. The electrochemical reduction of chromium(III) to chromium(II) has been investigated at carbon electrodes, such as vitreous carbon and graphite (B72142) felt, in acidic aqueous solutions like hydrochloric acid and sulfuric acid. epa.gov

The process involves applying a negative potential to the electrode. At potentials more negative than -0.8 V versus a saturated calomel (B162337) electrode (SCE), the formation of chromium(II) occurs simultaneously with hydrogen evolution. epa.gov The efficiency of this electrochemical reduction is influenced by factors such as the electrode material, the composition of the electrolyte, and the applied potential. epa.gov Research has shown that the reduction of Cr(III) on carbon electrodes is primarily controlled by charge transfer rather than mass transport in the potential range of -0.8 to -1.2 V vs SCE. epa.gov

Furthermore, electrochemical synthesis has been explored in non-aqueous media, such as molten salts. For instance, the joint electroreduction of chromium and silicon from a NaCl-KCl-K₂SiF₆-CrF₃ molten salt system at 850 °C has been used to produce chromium silicides. davidpublisher.com While this produces an alloy rather than pure chromium(II) chloride, it demonstrates the versatility of electrochemical synthesis in chromium chemistry. Another approach involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and hydrated chromium(III) chloride, which can form a liquid from which chromium can be electrodeposited. researchgate.net

Anhydrous chromium(II) chloride can also be prepared from chromium(II) acetate (Cr₂(OAc)₄). This method involves treating a solution of chromium(II) acetate with hydrogen chloride. wikipedia.org The reaction is:

Cr₂(OAc)₄ + 4 HCl → 2 CrCl₂ + 4 AcOH wikipedia.org

This route is particularly useful as chromium(II) acetate can be prepared with high purity and is a convenient starting material. wikipedia.org The anhydrous form of chromium(II) acetate itself can be obtained by heating the dihydrated form at 100 °C or by reacting chromocene (B72048) with carboxylic acids. wikipedia.org

Synthesis of Hydrated Chromium(II) Chloride and its Solvates

Hydrated chromium(II) chloride, specifically the tetrahydrate CrCl₂(H₂O)₄, is another important form of this compound. It is typically prepared by treating chromium powder with concentrated hydrochloric acid. wikipedia.org This reaction yields a blue solution of the hydrated chromium(II) chloride. The tetrahydrate crystallizes in a monoclinic system and has an approximately octahedral geometry, with four water molecules and two chloride ions coordinated to the chromium center. wikipedia.org

The hydrated form is often used as a starting material for the synthesis of other chromium(II) complexes. For example, it can be converted to a related acetonitrile (B52724) complex. wikipedia.org The preparation of hydrated chromium(II) chloride is often a preliminary step in the synthesis of chromium(II) acetate, where the blue solution of chromium(II) chloride is treated with sodium acetate to precipitate the red chromium(II) acetate. wikipedia.orgprepchem.com

Novel and Green Chemistry Approaches in Chromium(II) Chloride Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing chromium compounds. While specific "green" methods for chromium(II) chloride are not extensively detailed in the provided search results, the use of deep eutectic solvents (DES) in the electrodeposition of chromium represents a move towards greener chemistry. researchgate.net DES are mixtures of compounds that form a eutectic with a melting point much lower than that of the individual components. Ethaline, a eutectic mixture of ethylene (B1197577) glycol and choline chloride, has been used as a solvent for chromium(III) chloride to create electrolytes for electrodeposition. researchgate.net These solvents are often less toxic and more biodegradable than traditional organic solvents.

Advanced Structural and Spectroscopic Characterization of Chromium Ii Chloride Systems

Crystallographic Analysis of Chromium(II) Chloride Polymorphs and Related Compounds

The structural chemistry of chromium(II) chloride is significantly influenced by the Jahn-Teller effect, a geometric distortion of non-linear molecular systems that results in the removal of electronic degeneracy. This effect is prominent in the d4 configuration of the Cr2+ ion, leading to distinct crystal structures for its anhydrous and hydrated forms.

Anhydrous chromium(II) chloride (CrCl2) crystallizes in the orthorhombic Pnnm space group. wikipedia.orgmaterialsproject.org This structure is an orthorhombically distorted variant of the rutile (TiO2) structure and is isostructural with calcium chloride (CaCl2). wikipedia.org The distortion from a true rutile structure is a direct consequence of the Jahn-Teller effect acting on the octahedrally coordinated Cr2+ centers. wikipedia.orgnih.gov Within the crystal lattice, the Cr2+ ion is bonded to six chloride ions, forming CrCl6 octahedra that share both edges and corners. materialsproject.org These octahedra are distorted, featuring four shorter Cr-Cl bonds and two longer ones. materialsproject.org

The hydrated form, chromium(II) chloride tetrahydrate (CrCl2(H2O)4), adopts a different crystal structure. It forms monoclinic crystals belonging to the P21/c space group. wikipedia.org In this compound, the chromium ion is coordinated by four water molecules and two chloride ions in a distorted octahedral geometry. wikipedia.org The four water molecules are arranged in a square planar configuration with short Cr-O bonds, while the two chloride ions occupy the axial positions with longer Cr-Cl bonds in a trans configuration. wikipedia.org

Crystallographic Data for Chromium(II) Chloride Compounds
CompoundFormulaCrystal SystemSpace GroupCr2+ CoordinationKey Bond Lengths (Å)
Anhydrous Chromium(II) ChlorideCrCl2OrthorhombicPnnm wikipedia.orgmaterialsproject.orgDistorted Octahedral (CrCl6)Cr-Cl: 2.38 (x4), 3.07 (x2) materialsproject.org
Chromium(II) Chloride TetrahydrateCrCl2(H2O)4MonoclinicP21/c wikipedia.orgDistorted Octahedral (CrCl2(H2O)4)Cr-O: 2.078, Cr-Cl: 2.758 wikipedia.org

Spectroscopic Investigations of Electronic and Magnetic Properties

Spectroscopic techniques are essential for elucidating the intricate electronic and magnetic properties of chromium(II) chloride and its complexes, which arise from the d4 electron configuration of the Cr2+ ion. This configuration can result in either high-spin (S=2) or, more rarely, low-spin (S=1) states, depending on the ligand field environment. nationalmaglab.orgacs.orgnih.gov

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. For chromium(II) compounds, the spectra are typically characterized by d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. illinois.edu These transitions occur in the visible region of the electromagnetic spectrum and are responsible for the characteristic colors of Cr(II) solutions and complexes, such as the bright blue color of aqueous solutions containing the [Cr(H2O)6]2+ ion. wikipedia.org

The energy of these transitions is directly related to the ligand field splitting parameter (Δ), which is influenced by the nature of the ligands surrounding the Cr2+ ion. rsc.org The intensity of the absorption bands is governed by selection rules; d-d transitions are typically weak because they are Laporte (symmetry) forbidden. illinois.edu In complexes with lower symmetry, such as the distorted octahedral environment in CrCl2 systems, this rule can be relaxed, leading to slightly more intense absorptions. libretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules, providing insights into bonding and structure. hopto.orgksu.edu.sa In the context of chromium(II) chloride, these methods can be used to identify the characteristic stretching and bending frequencies of the Cr-Cl bonds. For instance, in the hydrated complex trans-[CrCl2(H2O)4]Cl·2H2O, the IR-active Cr-Cl stretching vibration is observed at 377 cm-1, while the strongest Raman band, also attributed to a Cr-Cl stretch, appears at 295 cm-1. researchgate.net Computational studies on dichromium complexes have also been used to predict Cr-Cr stretching modes, which fall in the low-frequency region of the vibrational spectrum. acs.org

Electron Paramagnetic Resonance (EPR), particularly high-frequency and high-field EPR (HFEPR), is a powerful technique for characterizing paramagnetic species like the Cr2+ ion. nationalmaglab.orgnih.gov It provides detailed information about the spin state and the local electronic environment of the metal center. illinois.edu

Chromium(II) is a d4 system and can exist in two spin states:

High-Spin (S=2): This is the most common state for Cr2+. EPR studies on high-spin d4 complexes are used to determine the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the splitting of the spin levels in the absence of an external magnetic field. For example, in a Tutton's salt containing the [Cr(D2O)6]2+ cation, inelastic neutron scattering and EPR experiments revealed a significant variation of these parameters with temperature, with D = -2.454 cm-1 and E = 0.087 cm-1 at 10 K. acs.org

Low-Spin (S=1): This state is rare and occurs with strong-field ligands. researchgate.net The complex trans-[CrCl2(dmpe)2] (dmpe = 1,2-bis(dimethylphosphino)ethane) is a notable example. acs.orgnih.gov HFEPR spectroscopy on this compound yielded a complete set of spin Hamiltonian parameters: D = +7.39 cm-1, E = +0.093 cm-1, and g-values close to 2.00. acs.orgnih.gov

EPR Spin Hamiltonian Parameters for Selected Cr(II) Complexes
ComplexSpin State (S)D (cm-1)E (cm-1)g-valuesReference
[Cr(D2O)6]2+ in Ammonium Tutton's Salt (at 10 K)2 (High-Spin)-2.4540.087N/A acs.org
trans-[CrCl2(dmpe)2]1 (Low-Spin)+7.39+0.093[1.999, 2.00, 2.00] acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical and electronic states of atoms. caltech.edu By analyzing the binding energies of core-level electrons, such as the Cr 2p electrons, one can deduce the oxidation state of the chromium ion. uwo.ca While much of the detailed literature focuses on the more stable Cr(III) species, the principles apply to Cr(II) as well. uwo.cabohrium.com The Cr 2p spectrum exhibits two main peaks, Cr 2p3/2 and Cr 2p1/2. The precise binding energies of these peaks are characteristic of the oxidation state; for example, the Cr 2p3/2 peak for Cr(0) is found at ~574 eV, while for Cr(III) in Cr2O3 it is at ~576.5 eV. electrochemsci.orgresearchgate.net Analysis of Cr(II) compounds would be expected to show peak positions distinct from both Cr(0) and Cr(III), allowing for the identification of the Cr2+ electronic state. researchgate.net

Gas-Phase Electron Diffraction (GED) Studies on Molecular Geometry

Gas-phase electron diffraction (GED) is an experimental method for determining the structure of molecules in the gaseous state, free from the intermolecular forces present in crystals. wikipedia.org Studies on chromium(II) chloride at high temperatures have revealed important details about its molecular geometry.

A combined computational and GED study re-analyzing high-temperature electron-diffraction data of chromium(II) chloride vapor at 1170 K found that the vapor is a mixture of species. nih.gov The primary component is the monomeric CrCl2 molecule, accounting for approximately 77% of the vapor, with the dimer (Cr2Cl4) making up about 19% and a small amount of trimer also present. nih.gov

Crucially, this study determined that the monomeric CrCl2 molecule is not linear, as might be expected, but is bent, with a Cl-Cr-Cl bond angle of 149(10)°. nih.gov This bent geometry is attributed to a Renner-Teller distortion of the lowest-energy 5Πg electronic state into a bent 5B2 ground state. nih.gov The global minima of the gas-phase clusters (dimers, trimers, and tetramers) were found to consist of chains of CrCl2 units forming four-membered, doubly bridged Cr2Cl2 rings, which is a structural motif that resembles the arrangement in the solid-state crystal. nih.gov

Gas-Phase Composition and Structure of Chromium(II) Chloride at 1170 K
ParameterValueReference
Vapor Composition (Monomer)~77% nih.gov
Vapor Composition (Dimer)~19% nih.gov
Monomer (CrCl2) GeometryBent nih.gov
Cl-Cr-Cl Bond Angle149(10)° nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic compounds in solution. However, the application of standard NMR techniques to adducts of chromium(II) chloride is exceptionally challenging due to the inherent electronic properties of the chromium(II) ion.

Chromium(II) is a d⁴ metal ion, meaning it has four electrons in its d orbitals. In most coordination environments, particularly with halide ligands such as chloride, these electrons remain unpaired to maximize spin multiplicity, resulting in a high-spin paramagnetic complex. Paramagnetism leads to significant broadening of NMR signals, often to the point where they become undetectable by conventional NMR spectroscopy. This is a primary reason for the scarcity of NMR data for chromium(II) complexes in the scientific literature.

For a chromium(II) adduct to be diamagnetic, and thus suitable for high-resolution NMR analysis, it would need to adopt a low-spin electron configuration where all four d electrons are paired. This typically requires a strong-field ligand environment that can overcome the spin-pairing energy. Such conditions are not commonly achieved with simple chloride adducts.

While there is extensive research on the NMR spectroscopy of paramagnetic complexes, which involves specialized techniques and interpretation, the specific case of diamagnetic chromium(II) chloride adducts is not well-documented in existing literature. Research has shown that certain chromium(II) precursors can react to form diamagnetic products, but these are typically transformed into a different oxidation state, such as Cr(VI), and are no longer chromium(II) species. For instance, a dinuclear Cr(II) complex, Cr₂([OO]Ph)₂, has been shown to react with specific organoazides to yield diamagnetic Cr(VI) bis(imido) complexes. mdpi.comsemanticscholar.org

Given the lack of experimentally reported diamagnetic chromium(II) chloride adducts, a detailed presentation of their NMR data is not possible. However, we can describe the theoretical principles that would govern their NMR spectra if such a compound were to be synthesized and characterized.

Hypothetical NMR Characteristics of a Diamagnetic Chromium(II) Chloride Adduct:

If a diamagnetic adduct of chromium(II) chloride were formed, for example with a strong-field chelating ligand (L), to give a hypothetical complex like [CrCl₂(L)₂], its NMR spectrum would be expected to follow the general principles of NMR for diamagnetic transition metal complexes.

Chemical Shifts (δ): The chemical shifts of the ligand protons (¹H NMR) and carbon atoms (¹³C NMR) would be observed in the typical diamagnetic range (usually 0-15 ppm for ¹H). The coordination of the ligand to the chromium center would induce shifts compared to the free ligand, providing information about the electronic environment and the nature of the metal-ligand bond.

Coupling Constants (J): Spin-spin coupling between adjacent non-equivalent nuclei in the ligand would be observable, providing valuable information about the connectivity of atoms within the ligand framework.

Integration: The relative areas of the NMR signals would be proportional to the number of nuclei giving rise to each signal, allowing for the determination of the stoichiometry of the ligands.

Data Table: Hypothetical ¹H NMR Data for a Diamagnetic [CrCl₂(L)₂] Complex

Since no specific data exists, the following table is illustrative of how such data would be presented. "L" represents a hypothetical bidentate ligand.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
L-Ha7.8d8.22H
L-Hb7.2t7.52H
L-Hc4.1q7.14H
L-Hd1.5t7.16H

Reactivity and Mechanistic Studies of Chromium Ii Chloride

Redox Chemistry of Chromium(II) Chloride: Principles and Applications

The redox chemistry of chromium(II) chloride is fundamental to its utility in organic synthesis. As a d⁴ metal ion, Cr(II) is readily oxidized to the more stable Cr(III) state (a d³ configuration). This driving force underlies its function as a single-electron donor in numerous reactions.

The standard reduction potential of the Cr(III)/Cr(II) couple is a key determinant of its reducing power. While the precise value can be influenced by the solvent and coordinating ligands, it is generally sufficient to reduce a wide range of organic substrates.

Electron transfer from chromium(II) can proceed through two primary mechanisms: inner-sphere and outer-sphere electron transfer.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged complex between the chromium(II) ion and the oxidant, facilitated by a bridging ligand. bhu.ac.inlibretexts.orglibretexts.org A classic example is the reduction of a cobalt(III) complex, where a chloride ion can bridge the two metal centers, facilitating the transfer of an electron from Cr(II) to Co(III). libretexts.orglibretexts.org This pathway is often characterized by the transfer of the bridging ligand to the chromium center upon oxidation to Cr(III). libretexts.orglibretexts.org The rate of these reactions can be significantly enhanced by the presence of suitable bridging ligands like halides. libretexts.orglibretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant (Cr(II)) to the oxidant without the formation of a direct bond or a bridging ligand. The electron tunnels through the coordination shells of the reactants. The rates of outer-sphere reactions are influenced by the reorganization energy of the reactants and the free energy change of the reaction.

The choice between these mechanisms is dictated by the nature of the reactants, particularly the ability of the oxidant to provide a suitable bridging ligand.

The kinetics of redox reactions involving chromium(II) chloride are highly dependent on the reaction conditions and the substrate. Studies on the oxidation of Cr(II) by various oxidants have provided insights into the factors governing these processes. For instance, the oxidation of Cr(II) by iron(III) is influenced by the presence of chloride ions, which can affect the reaction rate. acs.org

In molten salt systems, such as the LiCl-KCl eutectic, the reactivity of Cr(II) with radiolytically generated species has been investigated. rsc.org At 400 °C, Cr(II) reacts rapidly with both solvated electrons (eₛ⁻) and dichlorine radical anions (Cl₂˙⁻), with second-order rate coefficients of (4.1 ± 0.2) x 10¹⁰ M⁻¹ s⁻¹ and (7.2 ± 0.3) x 10⁹ M⁻¹ s⁻¹, respectively. rsc.org Temperature-dependent studies in such systems allow for the determination of activation parameters, providing deeper thermodynamic understanding of the electron capture processes. rsc.org

The thermodynamics of Cr(VI) reduction by various agents have also been studied, providing a broader context for chromium redox chemistry. d-nb.info While not directly involving Cr(II) as a reactant, these studies highlight the stability of the resulting Cr(III) species, which is a key driving force in the redox reactions of Cr(II). d-nb.info

Table 1: Kinetic Data for Reactions of Cr(II) in Molten LiCl-KCl Eutectic at 400 °C

ReactantSecond-Order Rate Coefficient (k)
Solvated electron (eₛ⁻)(4.1 ± 0.2) x 10¹⁰ M⁻¹ s⁻¹
Dichlorine radical anion (Cl₂˙⁻)(7.2 ± 0.3) x 10⁹ M⁻¹ s⁻¹

Data sourced from a study on the kinetics of radiation-induced Cr(II) and Cr(III) redox chemistry in molten LiCl-KCl eutectic. rsc.org

Ligand Exchange and Substitution Reactions

In solution, the chromium(II) ion exists as a coordination complex, typically with solvent molecules as ligands. For example, in water, it forms the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. wikipedia.org Ligand exchange or substitution reactions involve the replacement of these coordinated ligands with other species present in the solution. cognitoedu.orgsavemyexams.com

These reactions are often reversible and can lead to changes in the coordination number and geometry of the complex, particularly if the incoming ligand differs significantly in size from the outgoing one. cognitoedu.orgchemrevise.org For instance, the introduction of a high concentration of chloride ions can lead to the substitution of water ligands. chemrevise.orglibretexts.orgchemguide.co.uk

The stability of the resulting complex is a major factor driving these reactions. Ligands that form stronger bonds with the chromium center will favor substitution. cognitoedu.org Multidentate ligands, which can form multiple bonds to the metal ion, often lead to more stable complexes through the chelate effect, making the substitution essentially irreversible. cognitoedu.org

The rate of ligand exchange can also be influenced by the presence of other species in the solution. For example, the aquation of halide complexes of Cr(III) can be affected by the presence of Cr(II). caltech.edu

Mechanisms of Organochromium Reagent Formation

Organochromium reagents, which are central to many applications of chromium(II) chloride in organic synthesis, are typically formed in situ. researchgate.net The primary method for their generation involves the reaction of chromium(II) chloride with organic halides. researchgate.net This process is an oxidative addition, where the chromium(II) is oxidized to chromium(III) and a carbon-chromium bond is formed.

The mechanism is generally believed to proceed via a two-step single-electron transfer process. wikipedia.org

Initial Single-Electron Transfer (SET): A single electron is transferred from a chromium(II) species to the organic halide (R-X). This results in the formation of a chromium(III) species and the cleavage of the carbon-halogen bond to generate an organic radical (R•) and a halide anion (X⁻).

Second Single-Electron Transfer: The highly reactive organic radical is then rapidly trapped by a second equivalent of chromium(II), which donates another electron to form the organochromium(III) species (R-Cr(III)).

This resulting organochromium reagent then acts as a nucleophile in subsequent reactions, such as additions to carbonyl compounds. researchgate.net This method avoids the issues of low solubility often encountered when preparing organochromium reagents from chromium(III) salts and organometallic precursors like organolithium or Grignard reagents. researchgate.net The presence of catalytic amounts of nickel(II) salts can significantly accelerate the formation of these reagents, a key feature of the Nozaki-Hiyama-Kishi reaction. psu.eduacs.org

Stereochemical Control and Selectivity in Chromium(II)-Mediated Reactions

A hallmark of reactions mediated by chromium(II) chloride, particularly the Nozaki-Hiyama-Kishi reaction, is the high degree of stereochemical control and selectivity observed. psu.edu This is especially evident in the addition of allylic and vinylic chromium reagents to aldehydes.

Allylchromium Reagents: The addition of allylchromium reagents to aldehydes typically proceeds with high diastereoselectivity, often favoring the anti adduct. psu.edu This stereochemical outcome can be rationalized by the Zimmerman-Traxler transition state model, where the aldehyde and the allyl group are arranged in a six-membered chair-like transition state with the aldehyde substituent in an equatorial position to minimize steric interactions. researchgate.netillinois.edu Interestingly, the geometry of the starting allylic halide does not always dictate the stereochemistry of the product, suggesting a possible equilibration of the allylchromium intermediate. psu.edu

Vinylchromium Reagents: In contrast to allylic systems, the addition of vinylchromium reagents to aldehydes generally occurs with retention of the double bond geometry of the starting vinyl halide. psu.edu The additions to chiral aldehydes often follow the Felkin-Ahn model of stereocontrol, where the nucleophilic chromium reagent attacks the carbonyl group from the least sterically hindered face. illinois.edu

The chemoselectivity of these reactions is also noteworthy. Organochromium reagents generated from chromium(II) chloride readily add to aldehydes while being relatively unreactive towards other functional groups such as ketones, esters, and nitriles, allowing for highly selective transformations in complex molecules. psu.edu The use of chiral ligands can further enhance the stereoselectivity, enabling asymmetric versions of these coupling reactions. acs.orgillinois.edu

Coordination Chemistry of Chromium Ii Chloride

Synthesis and Characterization of Novel Chromium(II) Chloride Coordination Complexes

The synthesis of chromium(II) chloride coordination complexes often starts from anhydrous chromium(II) chloride or its solvated adducts, such as CrCl₂(THF)₂. The high-spin d⁴ configuration of Cr(II) makes it a potent reducing agent, necessitating anaerobic conditions for most synthetic procedures.

A wide array of chromium(II) complexes with nitrogen-donor ligands have been synthesized and characterized. These ligands play a crucial role in stabilizing the Cr(II) center and influencing the resulting complex's geometry and properties.

Amidinate Ligands: The reaction of chromium(II) chloride with lithium amidinates can lead to the formation of both monomeric and dimeric complexes. For instance, the use of sterically demanding amidinate ligands like [RNC(R')NR]⁻ can result in monomeric bis(amidinate) complexes. uni-muenchen.de However, careful selection of substituents on the amidinate ligand, such as when R = tBu and R' = Et, can yield dimeric "lantern-type" structures with short chromium-chromium bonds. uni-muenchen.de The synthesis of mono(amidinate) chromium(II) chloride complexes has also been achieved. researchgate.netepa.gov

Aminopyrimidyl Ligands: While specific research on aminopyrimidyl complexes of chromium(II) chloride is less documented in the provided results, the broader class of N-donor ligands has been extensively studied.

Macrocyclic Ligands: Macrocyclic ligands, such as tetraazacyclotetradecane ((14)aneN₄), are effective in forming stable chromium(II) complexes. A one-step synthesis for trans-(Cr((14)aneN₄)Cl₂)Cl has been reported, which can be converted to the corresponding diaqua complex. osti.gov Other macrocyclic complexes have been prepared with the aim of achieving square planar geometries. core.ac.uksurrey.ac.uk The synthesis of a chromium(II) complex with a 16-atom ringed dianionic tetra-N-heterocyclic carbene (NHC) macrocycle resulted in a diamagnetic dimer with a very short Cr-Cr quadruple bond. researchgate.net

A series of chromium(II) complexes with various nitrogen-donor ligands have been prepared and characterized using techniques like diffuse reflectance and infrared spectroscopy, as well as magnetic susceptibility measurements. core.ac.uksurrey.ac.uk For example, complexes with o-phenylenediamine (B120857) (OPD) have been synthesized, where OPD can act as both a monodentate and bidentate ligand, even within the same complex. core.ac.uksurrey.ac.ukrsc.org

Chromium(II) chloride also forms complexes with a variety of oxygen, phosphorus, and sulfur donor ligands.

O-Donor Ligands: Chromium(II) alkoxide complexes have been synthesized, including a mononuclear species [(RO)₄Cr][Na(TMEDA)]₂ (where R = 2,6-dimethylphenyl) and dinuclear complexes without a chromium-chromium bond. acs.orgmdpi.comsemanticscholar.org The reaction of a tripodal trisilanol with n-butyllithium and CrCl₂ yields a dinuclear Cr(II) complex. nih.gov Additionally, chromium(II) acetate (B1210297) complexes with N-heterocyclic carbene (NHC) coligands have been synthesized, featuring a paddle-wheel structure. iucr.orgiucr.org

P-Donor Ligands: While not extensively detailed in the provided search results, the use of phosphine (B1218219) ligands in chromium chemistry is known. For example, a tridentate phenoxy-phosphine (POP) divalent chromium complex has been reported. researchgate.net

S-Donor Ligands: A stacking square planar complex, [Cr(thiourea)₂(NCS)₂], has been characterized by X-ray crystallography. core.ac.uksurrey.ac.uk Dimeric chromium complexes with monoatomic chalcogenide (S, Se) bridges have been synthesized, where the chalcogenide linkers mediate magnetic exchange between the chromium centers. fsu.edunih.govacs.org

Geometrical and Electronic Structure of Chromium(II) Complexes

The d⁴ electronic configuration of the high-spin Cr(II) ion in an octahedral field (t₂g³ eg¹) leads to a degenerate ground state, making it susceptible to Jahn-Teller distortion. This distortion, along with the nature of the coordinating ligands, dictates the final geometry and electronic structure of the complex.

Common coordination geometries for Cr(II) include distorted octahedral, square pyramidal, and square planar. researchgate.net The Jahn-Teller effect often manifests as a tetragonal elongation of the octahedron, as seen in complexes like [(TPA)CrCl₂] and the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. researchgate.netresearchgate.net In the case of [Cr(CH₃CN)₆]²⁺, a strong static Jahn-Teller distortion is observed. nih.gov The topological analysis of the electron density in this complex revealed significant valence charge concentrations along the axial Cr-N bonds and depletions along the equatorial Cr-N bonds, consistent with the distortion. nih.gov

The electronic structure of chromium(II) complexes has been a subject of both experimental and theoretical studies. The d-electrons, while not heavily involved in bonding, significantly influence the coordination environment. core.ac.uk For instance, in dinuclear chromium(II) complexes with short Cr-Cr distances, the formation of quadruple bonds involving the overlap of σ, π, and δ orbitals has been proposed. uni-muenchen.de However, the strength of these bonds is a topic of ongoing research. uni-muenchen.de In some cases, low-spin Cr(II) complexes can be formed, though these are rarer than initially thought. acs.org The electronic structure of tris(2,2'-bipyridyl)chromium(II) has also been investigated. acs.org

The geometry can range from linear in some two-coordinate amido complexes to distorted T-shaped in a three-coordinate THF adduct. nih.gov Square planar geometries have been achieved with ligands like bis(trimethylsilyl)amido and in certain bis(amidinate) complexes. rsc.orgrug.nl The novel compound Cr[N(SiMe₃)₂]₂(THF)₂ exhibits a trans-square planar configuration. rsc.org

Interactive Table: Geometries of Selected Chromium(II) Complexes

ComplexCoordination GeometryKey Structural FeaturesReference(s)
[Cr(H₂O)₆]²⁺Distorted OctahedralJahn-Teller distortion with tetragonal elongation. researchgate.net
[Cr(CH₃CN)₆]²⁺Distorted OctahedralStrong static Jahn-Teller distortion. nih.gov
[(TPA)CrCl₂]Tetragonally Elongated OctahedronHigh-spin (S=2) electronic configuration. researchgate.net
Cr[N(SiMe₃)₂]₂(THF)₂trans-Square PlanarContrasts with the pseudo-tetrahedral geometry of Cr(NO)[N(SiMe₃)₂]₃. rsc.org
Cr{N(H)ArPri₆}₂LinearTwo-coordinate complex. nih.gov
Cr{N(H)ArMe₆}₂(THF)Distorted T-shapedThree-coordinate complex. nih.gov
[Cr₂(O₂CCH₂NMe₃)₄(OH₂)₂]²⁺Dinuclear, Quadruple BondBridging betaine (B1666868) ligands with a Cr-Cr distance of 2.446(2) Å. iucr.org

Bridging Ligand Effects and Polymeric Architectures

Bridging ligands play a critical role in the structure and properties of polynuclear chromium(II) chloride complexes, influencing the distance between metal centers and mediating magnetic interactions.

Chloride ions themselves can act as bridging ligands, leading to polymeric structures. For example, [Cr(opd)Cl₂] is a chloride-bridged polymer. rsc.org The anhydrous tetrachlorochromates often adopt polymeric structures with tetragonal six-coordination. rsc.org The effect of bridging chlorides on magnetic exchange has been studied in dinuclear chromium(II) complexes. acs.org

A variety of other ligands can bridge two or more chromium(II) centers. Di-alkoxo bridged chromium dimers have been synthesized, where the magnetic exchange is influenced by structural parameters like the Cr-O-Cr bridging angle and Cr-O bond length. rsc.org Carboxylate ligands are also common bridging units, as seen in the classic paddle-wheel structure of chromium(II) acetate and its derivatives. iucr.orgiucr.orgiucr.org In these structures, four carboxylate ligands bridge two chromium atoms.

The nature of the bridging ligand can lead to the formation of extended polymeric architectures. For instance, thiocyanato bridges are present in the structure of [Cr(opd)₂(NCS)₂], where the sulfur atoms of the isothiocyanato groups of adjacent units are in axial positions of neighboring chromium centers. rsc.org In some cases, a combination of different bridging ligands can be found, such as carboxylates and fluoride (B91410) or hydroxide (B78521) ions in larger chromium clusters. rsc.org

Magnetic Properties of Chromium(II) Chloride Complexes

The magnetic properties of chromium(II) chloride complexes are largely dictated by the d⁴ electronic configuration of the Cr(II) ion and the geometry of the complex. High-spin Cr(II) complexes (S=2) are common.

In mononuclear complexes, the magnetic behavior is often paramagnetic. rsc.org However, deviations from the spin-only magnetic moment can occur due to spin-orbit coupling, especially in complexes with lower coordination numbers. nih.govacs.org For instance, linear two-coordinate chromium(II) amido complexes exhibit magnetic moments lower than the spin-only value. nih.gov Low-spin chromium(II) complexes (S=1) have also been prepared, particularly with strong-field ligands like 2,2'-bipyridyl and 1,10-phenanthroline, and their magnetic moments are often lower than predicted due to electron delocalization and deviations from ideal octahedral symmetry. rsc.org

In polynuclear complexes, the bridging ligands mediate magnetic exchange interactions between the chromium(II) centers. This can lead to either antiferromagnetic (AFM) or ferromagnetic (FM) coupling.

Antiferromagnetic Coupling: This is the more common scenario, where the spins on adjacent metal centers align in opposite directions. It has been observed in a variety of bridged systems, including those with chloride, rsc.org di-alkoxo, rsc.org and chalcogenide bridges. fsu.edunih.govacs.org The strength of the AFM coupling is sensitive to structural parameters such as the bridging angle and bond distances. rsc.org An unusual antiferromagnetic coupling has also been observed between chromium(II) tetraphenyl-porphyrin molecules and a ferromagnetic cobalt substrate. aps.orgresearchgate.net

Ferromagnetic Coupling: In some cases, the spins on the chromium(II) centers align in the same direction. This has been observed in certain tetrachlorochromate(II) complexes, such as [NPhH₃]₂[CrCl₄] and [N(o-CH₃C₆H₄)H₃]₂[CrCl₄]. rsc.org Weak ferromagnetic exchange has also been found in a dinuclear chromium complex with a single diatomic selenium bridge. fsu.edunih.govacs.org

Spin crossover (SCO) behavior, where the spin state of the complex changes with temperature, has also been observed in a dimeric triple-decker Cr(II) complex. chemrxiv.org This phenomenon is influenced by a combination of antiferromagnetic interactions and ligand-field effects. chemrxiv.org

Interactive Table: Magnetic Properties of Selected Chromium(II) Complexes

ComplexMagnetic BehaviorKey FindingsReference(s)
[Cr(opd)Cl₂]AntiferromagneticChloride-bridged polymer. rsc.org
[Cr(opd)₂(NCS)₂]AntiferromagneticThiocyanato-bridged structure. rsc.org
[NPhH₃]₂[CrCl₄]FerromagneticPolymeric structure with tetragonal six-coordination. rsc.org
Cr₂Q₂(en)₄X₂ (Q=S, Se)AntiferromagneticChalcogenide linkers mediate the magnetic exchange. fsu.edunih.govacs.org
Cr₂Se₈(en)₄FerromagneticSingle diatomic selenium bridge. fsu.edunih.govacs.org
Dimeric Triple-decker Cr(II) ComplexSpin CrossoverTemperature-dependent transition between spin states. chemrxiv.org

Electrochemical Behavior of Chromium(II) Complexes

The highly reducing nature of the Cr(II) ion makes its electrochemical behavior a key aspect of its chemistry. The redox potential of the Cr(III)/Cr(II) couple is significantly influenced by the coordinating ligands.

The electrochemical oxidation of Cr(II) at mercury electrodes has been shown to be facilitated by ligand bridging. acs.org This indicates that the ligand can act as a conduit for electron transfer between the electrode and the chromium center. In the reduction of Co(III) complexes by Cr(II), there is evidence for a two-step mechanism where Cr(II) first places an electron into a π orbital of a bridging ligand. researchgate.net This is particularly relevant for ligands with conjugated bond systems. researchgate.net

The cyclic voltammetry of chromium(II) complexes provides valuable information about their redox properties. For instance, the electrochemical behavior of the Cr(II)/Cr(III) couple has been studied on various electrode surfaces, including silver and gold. acs.org The redox behavior of Cr-imido complexes has been investigated, showcasing a redox series from Cr(III) to Cr(V). rsc.org


Catalytic and Material Science Applications of Chromium Ii Chloride

Chromium(II) Chloride in Organic Synthesis

In the realm of organic synthesis, chromium(II) chloride is a key player in several important reactions, facilitating the construction of complex molecular architectures with high degrees of chemo- and stereoselectivity. researchgate.net

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for forming carbon-carbon bonds by coupling organic halides (allyl, vinyl, or aryl) with aldehydes. wikipedia.orgthieme-connect.de Initially reported in 1977 by Nozaki and Hiyama, the reaction was found to be mediated by chromium(II) salts. wikipedia.orgharvard.edu A significant advancement came in 1986 when it was discovered, independently by Kishi and the Nozaki/Hiyama group, that trace amounts of nickel(II) salts dramatically improve the reaction's reliability and scope, particularly for less reactive vinyl and aryl halides. wikipedia.orgthieme-connect.de

The reaction is highly chemoselective, with aldehydes reacting much more readily than ketones, esters, or amides. wikipedia.orgharvard.edu This allows for the selective transformation of aldehydes in multifunctional molecules. wikipedia.org The NHK reaction is particularly useful for synthesizing medium-sized rings and complex natural products, such as palytoxin. wikipedia.org

The proposed mechanism involves the reduction of the nickel(II) co-catalyst to nickel(0) by two equivalents of chromium(II) chloride. wikipedia.org The nickel(0) species then undergoes oxidative addition to the organic halide to form an organonickel intermediate. This is followed by transmetalation with a chromium(III) species, generating an organochromium reagent that then adds nucleophilically to the aldehyde carbonyl group. wikipedia.org

A key limitation of the original NHK reaction was the need for stoichiometric or super-stoichiometric amounts of the toxic chromium(II) salts. harvard.eduorganic-chemistry.org Modern variants have addressed this by developing catalytic versions. These methods use a catalytic amount of chromium(II) chloride, which is regenerated in situ by a stoichiometric reductant, such as manganese metal. harvard.eduorganic-chemistry.org

Table 1: Key Features of the Nozaki-Hiyama-Kishi Reaction

Feature Description Citations
Reactants Aldehydes and various organic halides (allyl, vinyl, aryl) or triflates. wikipedia.orgharvard.edu
Reagents Chromium(II) chloride (stoichiometric or catalytic). harvard.eduorganic-chemistry.org
Co-catalyst Typically Nickel(II) chloride (NiCl₂), which is essential for reactive substrates. wikipedia.orgthieme-connect.de
Key Advantage High chemoselectivity for aldehydes over other functional groups like ketones and esters. wikipedia.orgthieme-connect.de
Stereoselectivity Alkenyl halides generally react with retention of their double-bond geometry. thieme-connect.de

| Catalytic Variants | Employ a stoichiometric reductant (e.g., Manganese) to regenerate Cr(II) from Cr(III). | harvard.eduorganic-chemistry.org |

Table 2: Comparison of Haloforms in Takai Olefination

Haloform Reactivity E-Selectivity Citations
Iodoform (B1672029) (CHI₃) Highest Good nrochemistry.comyoutube.com
Bromoform (B151600) (CHBr₃) Intermediate Good nrochemistry.comyoutube.com

While the reaction is known for its high E-selectivity, studies have shown that substrates like salicylaldehyde (B1680747) derivatives can undergo a highly (Z)-selective Takai olefination, an inversion of the typical stereochemical outcome. beilstein-journals.org

Beyond the named reactions, chromium(II) chloride is a general and versatile reagent for forming carbon-carbon bonds. researchgate.netorganic-chemistry.orgscience.gov It facilitates the creation of organochromium(III) reagents through the oxidative insertion of Cr(II) into a variety of carbon-halogen or carbon-oxygen bonds (e.g., halides and sulfonates). researchgate.netthieme-connect.com These organochromium intermediates are effective nucleophiles that exhibit high selectivity in their reactions. researchgate.netthieme-connect.com

The versatility of these reagents stems from the range of precursors that can be used, including allyl, propargyl, alkenyl, alkynyl, and aryl halides. researchgate.netthieme-connect.com The resulting organochromium species can then add to electrophiles, most commonly carbonyl compounds, to form new C-C bonds. The conditions are generally mild, and the reactions show broad functional group tolerance, a hallmark of organochromium chemistry. thieme-connect.de

Chromium(II) chloride is also employed as a reducing agent for various organic functional groups. wikipedia.org It can effectively reduce alkyl halides to the corresponding alkanes. wikipedia.orgacs.org The mechanism of this reduction is thought to involve the formation of alkylchromium species as intermediates. acs.org Additionally, nitroaromatic compounds can be reduced by chromium(II) chloride. wikipedia.org In another application, CrCl₂ has been shown to be a useful reagent for the reduction of benzoquinones and 1,4-naphthoquinones. rsc.org

Role in Polymerization Catalysis

Chromium-based catalysts are cornerstones of the polymer industry, responsible for a significant portion of global polyethylene (B3416737) production. technion.ac.il While many industrial systems, like the Phillips catalyst, utilize higher oxidation state chromium precursors, chromium(II) complexes also serve as effective catalyst precursors for ethylene (B1197577) oligomerization and polymerization. acs.org

Chromium(II) chloride itself, or more commonly, chromium(II) complexes derived from it, are active in the catalytic oligomerization and polymerization of ethylene. acs.org When activated with a cocatalyst, typically an alumoxane like methylaluminoxane (B55162) (MAO), these chromium(II) precursors form highly active catalytic systems. acs.orgacs.org

These catalyst systems can be tuned to selectively produce linear alpha-olefins, which are valuable chemical commodities. bohrium.com For example, chromium catalysts are used in commercial processes to selectively trimerize ethylene to 1-hexene (B165129). technion.ac.ilmdpi.com The selectivity of the process (i.e., whether it produces short-chain oligomers like 1-hexene and 1-octene (B94956) or high molecular weight polyethylene) can be controlled by the choice of ligands on the chromium center and the type of cocatalyst used. acs.orgacs.orgmdpi.com

For instance, certain chromium(II) complexes with specific dipyrrolide ligands, when activated with MAO, show high activity for ethylene oligomerization. acs.org However, switching the activator to iso-butylalumoxane (i-BuAlO) can switch the catalytic activity exclusively toward polymerization, producing linear, low-molecular-weight polyethylene. acs.org Similarly, [2,6-bis(2-benzimidazolyl)pyridyl]chromium chlorides, when activated with MAO, produce a mix of oligomers and polyethylene, but when activated with diethylaluminum chloride, they yield high-molecular-weight linear polyethylene. acs.org

Table 3: Compounds Mentioned in the Article

Compound Name Formula/Type
1-Hexene C₆H₁₂
1-Octene C₈H₁₆
Aldehyde R-CHO
Alkene CₙH₂ₙ
Alkyne CₙH₂ₙ₋₂
Allyl chloride C₃H₅Cl
Benzaldehyde C₇H₆O
Benzoquinone C₆H₄O₂
Bromoform CHBr₃
Chloroform (B151607) CHCl₃
Chromium(II) chloride CrCl₂
Chromium(III) chloride CrCl₃
Diethylaluminum chloride (C₂H₅)₂AlCl
Ethylene C₂H₄
Iodoform CHI₃
Iso-butylalumoxane (i-BuAlO)ₙ
Ketone R₂CO
Lithium aluminium hydride LiAlH₄
Manganese Mn
Methylaluminoxane (Al(CH₃)O)ₙ
Nickel(II) chloride NiCl₂
Nitroaromatic Ar-NO₂
Palladium acetate (B1210297) Pd(OAc)₂
Polyethylene (C₂H₄)ₙ
Salicylaldehyde C₇H₆O₂
Triflates R-OSO₂CF₃
Vinyl halide C₂H₃X

Copolymerization Reactions

Chromium(II) chloride is a key precursor in the synthesis of highly active chromium(III) catalysts used in copolymerization reactions. mdpi.com While not typically used directly in the polymerization process, its role as a starting material for creating the active catalytic species is well-documented, particularly for catalysts involving salen, salan, and salalen ligands. mdpi.commdpi.com These chromium complexes are effective in the ring-opening copolymerization of epoxides with either carbon dioxide (CO₂) to produce polycarbonates or with cyclic anhydrides to form polyesters. mdpi.commdpi.com

The synthesis of these catalysts generally involves the reaction of anhydrous chromium(II) chloride with the desired proligand in a solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere. mdpi.com This is followed by a controlled oxidation step, often by exposure to air, which converts the chromium(II) center to the catalytically active chromium(III) state. mdpi.commdpi.com This preparatory method highlights the importance of CrCl₂ as an accessible entry point to more complex catalytic structures.

Research has shown that the structure of the ligand coordinated to the chromium center significantly influences the catalytic activity and the properties of the resulting polymer. For instance, in the copolymerization of cyclohexene (B86901) oxide (CHO) and CO₂, chromium complexes with the more flexible salalen and salan ligands demonstrate higher activity compared to the more rigid salen-based complex. mdpi.com Conversely, the salen complex exhibits the best performance in the copolymerization of phthalic anhydride (B1165640) with epoxides like limonene (B3431351) oxide (LO) or CHO. mdpi.com These findings underscore the tunability of the catalytic system, which originates from the initial CrCl₂ precursor.

A notable example of such a catalyst is the chiral (salen)Cr(III)Cl complex, which effectively couples cyclohexene oxide and carbon dioxide to yield poly(cyclohexenylene carbonate). acs.orgnih.gov This reaction produces a polycarbonate with greater than 99% carbonate linkages. nih.gov The catalytic cycle is understood to involve the alternating ring-opening of the epoxide and the insertion of carbon dioxide. acs.org

Catalyst PrecursorLigand TypeMonomersResulting PolymerKey Research Finding
Chromium(II) chlorideSalen, Salan, SalalenCyclohexene oxide (CHO) + CO₂Polycyclohexene carbonateMore flexible salan/salalen ligands lead to higher activity for polycarbonate synthesis. mdpi.com
Chromium(II) chlorideSalenPhthalic anhydride (PA) + Epoxides (CHO, LO)Polyester (B1180765)The salen complex shows the best performance for polyester synthesis. mdpi.com
Chromium(II) chlorideChiral SalenCyclohexene oxide (CHO) + CO₂Poly(cyclohexenylene carbonate)Produces polycarbonate with >99% carbonate linkages. nih.gov

Precursor for Advanced Inorganic Materials Synthesis

Chromium(II) chloride is a versatile precursor for the synthesis of a wide range of advanced inorganic and organometallic materials. wikipedia.org Its reactivity allows for its use in creating low-valent chromium compounds, thin films, nanomaterials, and specialized intermetallic compounds. wikipedia.orgunifr.chsigmaaldrich.com

Chromium(II) chloride is a fundamental reagent in the synthesis of low-valent organochromium compounds, which are powerful tools in organic synthesis for forming carbon-carbon bonds. rsc.orgresearchgate.net These reactions leverage the reducing power of the Cr(II) species. organicreactions.org Organochromium reagents are typically prepared via the oxidative insertion of CrCl₂ into organic halides, such as allyl, alkenyl, alkynyl, and aryl halides. researchgate.netorganicreactions.org This method is often preferred over transmetallation from organolithium or organomagnesium compounds due to the poor solubility of chromium(III) salts in common ethereal solvents. organicreactions.org

A prominent application is the Nozaki-Hiyama-Kishi reaction, where CrCl₂ mediates the coupling of various halides with aldehydes. wikipedia.org This reaction's utility is enhanced by the high chemoselectivity and functional group tolerance of the organochromium intermediates formed in situ. rsc.org

Furthermore, CrCl₂ is used to generate uncommon low-valent Cr(II) acetylides through the C-H insertion of CrCl₂ into terminal alkynes. researchgate.net These highly elusive but useful synthetic intermediates can be trapped in situ with electrophiles like aldehydes to produce propargyl alcohols. researchgate.net The chemistry of low-valent chromium, originating from CrCl₂, provides a robust strategy for complex organic transformations with significant stereocontrol. rsc.org

Chromium(II) chloride serves as a valuable starting material for the synthesis of complex nanomaterials and is a precursor for species used in thin film development. unifr.ch The THF-adduct of chromium(II) chloride, [CrCl₂(THF)₂], is a well-known precursor that is soluble in THF and used in numerous syntheses, although its precise structure was unknown for some time. unifr.ch

Oxidative substitution reactions using chromium(II) chloride provide access to new polynuclear chromium(III) aryloxide complexes and coordination polymers. unifr.ch For example, the reaction of CrCl₂ with lithium phenoxide in the presence of water can yield discrete chromium(III) aggregates like [Cr(OPh)₄(μ-OH)Li₂(THF)₃]₂ and [Cr₃Li₃(OPh)₉(μ₃-OH)(μ₃-O)(THF)₆]. unifr.ch These reactions demonstrate the transformation of a simple inorganic salt into complex, nanoscale molecular cages and polymers. While some methods for producing chromium-based nanoparticles, such as CrN, have utilized chromium(III) chloride (CrCl₃) as the precursor, the fundamental reactivity of CrCl₂ makes it a candidate for related reductive synthetic routes. mdpi.com

Chromium(II) chloride is an effective precursor for the synthesis of finely divided intermetallic compounds. sigmaaldrich.comsigmaaldrich.com A key method involves the vapor-phase co-reduction of CrCl₂ with other metal halides using hydrogen. sigmaaldrich.comsigmaaldrich.com This process yields intermetallics with a range of functional properties valuable in material science.

These materials find applications as structural components or as compounds with specific thermoelectric, magnetic, and oxidation-resistance properties. sigmaaldrich.comsigmaaldrich.com The ability to generate multicomponent materials in this manner allows for the tuning of physical properties. For example, the magnetic properties of intermetallics are of significant interest for applications in magnetic refrigeration, which relies on the magnetocaloric effect (MCE). ias.ac.in Similarly, chromium-containing compounds like CuCrS₂-based solid solutions are investigated for their thermoelectric properties, which are desirable for devices such as temperature sensors and thermoelectric generators. mdpi.com The synthesis from precursors like CrCl₂ is a critical step in developing these advanced materials. sigmaaldrich.com

Chromium(II) Chloride in Electroplating Processes (Focus on chemical mechanisms and material properties)

While industrial chromium plating has traditionally relied on electrolytes containing hexavalent chromium (Cr⁶⁺) or, more recently, trivalent chromium (Cr³⁺), the chromium(II) ion (Cr²⁺) plays a crucial role as an intermediate in the chemical mechanism of deposition from trivalent baths. refractorymetal.orggoogle.com Understanding the role of this low-valent species is key to controlling the efficiency of the process and the properties of the final coating.

The electrodeposition of chromium from trivalent solutions is considered a two-stage process. google.com First, the trivalent chromium ion (Cr³⁺) is reduced at the cathode to the divalent state (Cr²⁺). Subsequently, the divalent ion is further reduced to metallic chromium (Cr⁰), which forms the coating. google.com

Cathode Reactions:

Cr³⁺ + e⁻ → Cr²⁺

Cr²⁺ + 2e⁻ → Cr⁰ (metal deposit)

The properties of the electrodeposited chromium layer are highly dependent on the plating conditions, which influence the underlying mechanism involving the Cr²⁺ intermediate. Chromium coatings are valued for a combination of properties including a bright, decorative appearance, high hardness, and excellent corrosion and wear resistance. substech.comthermalspray.com Coatings deposited from trivalent baths can achieve various finishes and functional characteristics. Research into electrolytes based on chromium(III) chloride in deep eutectic solvents has shown that the thickness of the deposit, which is controlled by the electrochemical process, significantly impacts the coating's protective properties and corrosion resistance. researchgate.net The structure of the deposited chromium can range from micro-cracked or micro-porous for decorative applications to crack-free for hard chromium coatings, with properties like internal stress, density, and ductility being variable. substech.comnist.gov

PropertyDescriptionInfluencing Factors
AppearanceBright, silvery, mirror-like finish. substech.comElectrolyte composition, current density, use of underlayers (e.g., nickel). substech.com
HardnessHigh hardness contributes to scratch and wear resistance. thermalspray.comBath temperature, current density. nist.gov
Corrosion ResistanceForms a passive oxide layer that protects the underlying substrate. substech.comCoating thickness, presence of micro-cracks or pores. substech.comresearchgate.net
Crystal StructureTypically Body-Centered Cubic (bcc). substech.com Hexagonal close-packed (hcp) can also form under specific conditions. nmfrc.orgBath temperature, chromic acid concentration, use of pulsed current. nmfrc.org
DuctilityGenerally low, can be brittle. nist.govDeposition conditions, presence of hydrogen in the deposit. nist.gov

Computational and Theoretical Studies on Chromium Ii Chloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the bonding, stability, and electronic properties of CrCl₂. The presence of a d⁴ chromium center introduces significant electron correlation effects, making it a challenging but important target for theoretical study.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying transition metal compounds due to its favorable balance of accuracy and computational cost. Numerous DFT studies have been applied to both monomeric and crystalline CrCl₂.

Investigations into the solid α-CrCl₂ phase have employed DFT to determine its structural, electronic, and magnetic properties. nih.gov These calculations confirm that α-CrCl₂ consists of antiferromagnetically coupled chains. nih.gov Functionals like the generalized gradient approximation (GGA), specifically PW91, have shown good agreement with experimental crystal structures. nih.gov DFT calculations predict α-CrCl₂ to be a direct semiconductor, though the exact band gap value is sensitive to the functional used (e.g., Local Spin Density Approximation - LSDA - vs. GGA) and the geometry. nih.gov For instance, at the experimental geometry, the PW91 and LSDA functionals predicted band gaps of 0.80 eV and 0.72 eV, respectively. nih.gov

For the gas-phase CrCl₂ monomer, the ground state geometry has been a subject of considerable debate. DFT calculations, alongside other methods, have been used to explore whether the molecule is linear or bent. chem-station.com The small energy difference between different electronic states makes a definitive prediction challenging. chem-station.com Some DFT studies have predicted a bent ⁵B₂ ground state. chem-station.com

Table 1: DFT-Calculated Properties of α-CrCl₂
PropertyFunctionalCalculated ValueReference
Band Gap (at experimental geometry)PW910.80 eV nih.gov
Band Gap (at experimental geometry)LSDA0.72 eV nih.gov
Occupied d-band widthPW91~1.0 eV nih.gov
Occupied d-band widthLSDA~1.8 eV nih.gov

To achieve higher accuracy, particularly for systems with strong electron correlation, more computationally intensive ab initio methods are employed. These methods solve the Schrödinger equation with fewer approximations than DFT.

Early ab initio calculations, such as Unrestricted Hartree-Fock (UHF), incorrectly predicted the ground state of the CrCl₂ monomer. nih.gov More sophisticated methods are required to accurately capture the correlation energy. Studies using Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) have provided more reliable predictions. chem-station.com High-level calculations have suggested that the ⁵B₂ bent state is the ground state, but that it is only slightly lower in energy than the ⁵Πg transition state, making the molecule quasi-linear. chem-station.com One study predicted the energy difference to be as small as 0.1 kcal/mol, which is below the zero-point vibrational energy for the bending mode. chem-station.com Other ab initio molecular orbital studies have predicted a linear ground state with a ...1δg²3πg² electronic configuration. researchgate.netwikipedia.org

Table 2: Comparison of Theoretical Geometries for Monomeric CrCl₂
MethodPredicted GeometryCr-Cl Bond Length (Å)Cl-Cr-Cl Angle (°)Reference
Ab initio MOLinear-180 researchgate.net
CCSD(T)Bent (⁵B₂) Ground State-~149 chem-station.com
B3LYPBent2.187154.5 chem-station.com

Modeling Reaction Mechanisms and Transition States

The generally accepted mechanism for the Ni/Cr co-catalyzed NHK reaction involves several key steps that are targets for computational modeling: chem-station.comwikipedia.org

Reduction: Two equivalents of CrCl₂ reduce a Ni(II) precatalyst to the active Ni(0) species. wikipedia.org

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition into the carbon-halide bond of the organic halide, forming an organonickel(II) intermediate. wikipedia.org

Transmetalation: The organonickel species transmetalates with a chromium(III) species (formed in the first step), generating an organochromium(III) reagent and regenerating the Ni(II) catalyst. chem-station.com

Nucleophilic Addition: The organochromium reagent adds to the carbonyl group of the aldehyde, forming a chromium alkoxide. wikipedia.org

Workup: Hydrolysis of the chromium alkoxide yields the final alcohol product. wikipedia.org

Computational studies on related organometallic systems often use DFT to map the potential energy surface of each step, locate the transition state structures, and calculate the activation barriers. For the NHK reaction, such studies would focus on the energetics of the oxidative addition to nickel and the subsequent transmetalation to chromium, which is a crucial step for forming the key carbon-carbon bond. While the NHK reaction is synthetically crucial, detailed computational reports specifically modeling the transition states of the chromium-mediated steps were not prominent in the surveyed literature.

Spectroscopic Simulations and Interpretation

Theoretical calculations are essential for interpreting experimental spectra and assigning observed features to specific electronic transitions. The optical absorption spectrum of crystalline α-CrCl₂ has been simulated using DFT. nih.gov

The calculated spectrum for the antiferromagnetic (AFM) crystal, within the independent particle approximation, shows that the absorption onset is dominated by spin-allowed transitions between neighboring chromium atoms. nih.gov The peaks observed in the experimental spectrum in the energy region of 2-3 eV are attributed to Cr d-d transitions between adjacent Cr atoms. nih.gov However, standard DFT methods can struggle with the precise energetic positions of localized d electrons, leading to discrepancies between the simulated and experimental spectra. Applying a "scissors operator" shift is a common technique to align the calculated spectrum with experimental data, accounting for the underestimation of the band gap. nih.gov The reflectance spectra of chlorochromates(II) are characteristic of six-coordinate Cr(II) and, for ferromagnetic complexes, show sharp bands around 15,800 cm⁻¹ and 18,700 cm⁻¹ which are assigned to spin-forbidden bands that are intensified by magnetic coupling. acs.org

Prediction of Novel Structures and Reactivity Patterns

Beyond explaining known properties, computational studies can predict the existence of novel structures and behaviors under different conditions.

One significant prediction for α-CrCl₂ is a metallic phase transition under high pressure. DFT calculations using a generalized gradient approximation predicted this transition to occur at 15 GPa. The inclusion of an on-site Hubbard repulsion term (GGA+U), which better accounts for strong correlation in the Cr d-orbitals, shifts the predicted transition pressure to 35 GPa. This transition is associated with a collapse of the local magnetic moments on the chromium atoms and a significant change in the octahedral coordination environment.

Furthermore, theoretical studies have explored the structures of small CrCl₂ clusters (oligomers). chem-station.com Calculations on dimers, trimers, and tetramers have been performed to determine their ground-state geometries and stabilities. This information is crucial for understanding the composition of CrCl₂ vapor at high temperatures, which contains a significant fraction of these oligomers. chem-station.com These computational results on cluster structures were then used to re-analyze gas-phase electron-diffraction data to achieve a more accurate understanding of the vapor phase. chem-station.com

Advanced Analytical Methodologies for Chromium Ii Chloride Research

Spectrophotometric Techniques for Characterization and Quantification

Spectrophotometry is a versatile and widely used technique for the characterization and quantification of chromium species, including those involving the chromium(II) ion. This method relies on the principle that chemical species absorb and transmit light over a specific range of wavelengths. By measuring the absorbance of a solution, the concentration of the analyte can be determined using the Beer-Lambert law.

In the context of chromium, spectrophotometric methods are often employed for the determination of different oxidation states. While direct spectrophotometric analysis of the blue Cr(H₂O)₄Cl₂ complex is possible, quantitative methods frequently involve the use of complexing agents that form intensely colored compounds with a specific chromium species, thereby enhancing sensitivity and selectivity.

For instance, the determination of chromium(VI) is commonly achieved through its reaction with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic medium, which forms a magenta-colored complex with a maximum absorbance (λ_max) around 540 nm. ub.ac.idsphinxsai.com Although this method is specific to Cr(VI), it can be adapted to determine total chromium by first oxidizing any Cr(III) or Cr(II) present to Cr(VI). The concentration of the lower oxidation states can then be calculated by difference.

Another spectrophotometric method involves the use of ninhydrin, which forms a greenish-violet colored complex with chromium(III) ions in an alkaline medium, with a maximum absorbance at 375 nm. scirp.org This can be used to quantify Cr(III) directly, and by extension, can be part of a workflow to determine Cr(II) concentrations after a controlled oxidation step.

Key Parameters in Spectrophotometric Analysis of Chromium Species:

ParameterValue/RangeCompound/Condition
Wavelength (λ_max) ~540 nmCr(VI)-diphenylcarbazide complex ub.ac.idsphinxsai.com
375 nmCr(III)-ninhydrin complex scirp.org
440 nmAfter perchloric acid digestion ndsu.edu
Complexing Agent 1,5-diphenylcarbazide (DPC)For Cr(VI) determination ub.ac.idsphinxsai.com
NinhydrinFor Cr(III) determination scirp.org
pH/Medium Acidic (e.g., H₃PO₄)For Cr(VI)-DPC method ub.ac.id
Alkaline (e.g., KOH)For Cr(III)-ninhydrin method scirp.org

This table is interactive. Users can sort and filter the data.

The development of these methods is crucial for quantifying chromium in various samples, which is often a prerequisite for studying the reactivity and applications of chromium(II) chloride.

Chromatographic Methods for Speciation and Separation

Chromatographic techniques are indispensable for the speciation and separation of different chromium oxidation states from a single sample. The significant differences in toxicity and chemical behavior between chromium species, such as Cr(III) and Cr(VI), necessitate their accurate and individual quantification. brjac.com.br Ion chromatography (IC) is a particularly powerful tool for this purpose. brjac.com.brlcms.czmetrohm.com

The principle of ion chromatography relies on the separation of ions based on their affinity for a stationary phase (the column) as a mobile phase (the eluent) is passed through it. Since Cr(III) typically exists as a cation and Cr(VI) as an anion (chromate, CrO₄²⁻), their separation can be challenging with a single chromatographic run. thermofisher.comnews-medical.net

A common strategy to overcome this is to complex the Cr(III) cation with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a stable anionic complex. lcms.czmetrohm.comnih.gov This allows for the separation of both the [Cr(III)-EDTA]⁻ complex and the Cr(VI) anion on an anion-exchange column. The separated species can then be detected by various means.

Hyphenated techniques, where the chromatograph is coupled to a sensitive detector, are prevalent in modern chromium speciation analysis. Inductively coupled plasma-mass spectrometry (ICP-MS) is a common choice of detector due to its high sensitivity and element-specificity. brjac.com.brlcms.czmetrohm.com High-performance liquid chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) or a diode array detector (DAD) also provides robust methods for chromium speciation. nih.gov

Common Chromatographic Approaches for Chromium Speciation:

TechniqueColumn TypeEluent/Mobile PhaseDetection Method
Ion Chromatography (IC) Anion Exchange (e.g., Dionex IonPac AG7)Ammonium nitrate (B79036) solution brjac.com.brmetrohm.comICP-MS brjac.com.brmetrohm.com
HPLC Anion Exchange (e.g., Halmilton PRP-X100)Ammonium nitrate buffer nih.govDAD, ICP-MS nih.gov
Cation Chromatography Cation Exchange (e.g., Dionex IonPac CS5A)Nitric acid/Sulfuric acid thermofisher.comAbsorbance Detection thermofisher.com

This table is interactive. Users can sort and filter the data.

These chromatographic methods are essential for accurately determining the concentration of specific chromium species in a mixture, which is critical for understanding the transformation and fate of chromium(II) chloride in various chemical and environmental systems.

Electrochemical Characterization of Redox Behavior

Electrochemical techniques are fundamental for characterizing the redox behavior of chromium(II) chloride. These methods provide insights into the thermodynamics and kinetics of electron transfer processes involving the Cr(II)/Cr(III) and Cr(II)/Cr(0) redox couples. Cyclic voltammetry (CV) is one of the most widely used electrochemical techniques for this purpose. electrochemsci.orgresearchgate.netdtic.mil

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the reversibility of the electrochemical reactions.

Studies on chromium ions in various media, including molten salts and aqueous solutions, have elucidated the electrochemical behavior of the Cr(II)/Cr(III) couple. The formal electrode potential of this couple is a key thermodynamic parameter that can be determined from CV measurements. Research has shown that the reduction of Cr(III) to Cr(II) and the subsequent reduction to chromium metal are often quasi-reversible processes controlled by diffusion. electrochemsci.orgresearchgate.net

The standard reduction potential for the Cr³⁺ + e⁻ ⇌ Cr²⁺ reaction is -0.41 V. wikipedia.org Electrochemical studies can investigate how this potential is affected by complexation with chloride ions and other ligands present in the solution. The kinetics of the electron transfer, including the standard heterogeneous rate constant, can also be determined from electrochemical data. ncku.edu.tw

Key Electrochemical Parameters for the Cr(II)/Cr(III) System:

ParameterTechniqueDescription
Formal Potential (E⁰') Cyclic VoltammetryThe potential at which the concentrations of the oxidized and reduced species are equal. For the Cr(III)/Cr(II) couple, this is around -0.649 V in certain molten salts. ncku.edu.tw
Standard Reduction Potential (E⁰) N/AThe thermodynamic potential for the reduction half-reaction under standard conditions. For Cr³⁺ + e⁻ ⇌ Cr²⁺, it is -0.41 V. wikipedia.org
Heterogeneous Rate Constant (k⁰) Cyclic VoltammetryA measure of the kinetic facility of the electron transfer reaction at the electrode surface.
Diffusion Coefficient (D) Chronoamperometry, Cyclic VoltammetryA measure of the rate at which the electroactive species diffuses to the electrode surface.

This table is interactive. Users can sort and filter the data.

By providing a detailed understanding of the redox properties of chromium(II) chloride, electrochemical methods are crucial for its application in areas such as electrodeposition, catalysis, and organic synthesis.

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing real-time information about the species present and their transformations. spectroscopyonline.comornl.gov These methods are particularly valuable for studying the role of transient or highly reactive species like chromium(II) chloride in catalytic cycles or stoichiometric reactions.

The term "in-situ" refers to the analysis of a reaction in its reaction vessel under reaction conditions. "Operando" spectroscopy is a more specific term, implying that the catalytic performance is measured simultaneously with the spectroscopic characterization. nih.govethz.chresearchgate.net This direct correlation between structure/composition and activity/selectivity is crucial for elucidating reaction mechanisms.

Various spectroscopic techniques can be adapted for in-situ and operando studies, including infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS). ornl.govacs.orgmdpi.com For instance, operando IR spectroscopy can probe surface adsorbates and reaction intermediates on a catalyst surface while the reaction is proceeding, with the product stream being analyzed simultaneously by mass spectrometry. ornl.gov

While specific examples of operando studies focused solely on homogeneous reactions of chromium(II) chloride are less common in the literature, the principles are directly applicable. For example, in-situ Raman or IR spectroscopy could be used to monitor the disappearance of reactants and the appearance of products in a CrCl₂-mediated organic reaction, potentially identifying intermediate organochromium species. The development of specialized reaction cells allows for these measurements to be carried out under controlled temperature, pressure, and atmospheric conditions. ornl.gov

The application of these techniques provides a dynamic picture of the chemical system, moving beyond the static analysis of starting materials and final products. This is essential for understanding the detailed mechanistic pathways through which chromium(II) chloride participates in chemical transformations.

X-ray Absorption Spectroscopy (XAS) for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and/or electronic structure of a specific absorbing atom in a sample. rsc.org This makes it an ideal tool for investigating the coordination environment of the chromium ion in chromium(II) chloride and its derivatives, both in the solid state and in solution.

An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region can be analyzed to determine the types, numbers, and distances of neighboring atoms. rsc.orgnih.gov

For chromium compounds, the pre-edge features in the Cr K-edge XAS spectrum are sensitive to the oxidation state and ligand field of the chromium center. rsc.org This allows for the differentiation between various chromium oxidation states, such as Cr(II), Cr(III), and higher states.

EXAFS analysis can provide precise structural information. For example, it can be used to determine the Cr-Cl and Cr-O bond lengths in hydrated chromium(II) chloride or in complexes formed during a reaction. rsc.org In-situ XAS experiments can even be performed to study the local structure of chromium species under reaction conditions, such as in molten salts at high temperatures. chemrxiv.org This provides direct insight into the coordination changes that the chromium ion undergoes during a chemical process.

Information Obtainable from XAS of Chromium Compounds:

XAS RegionInformation ProvidedExample Application for CrCl₂
XANES Oxidation state, Coordination geometry (e.g., octahedral, tetrahedral)Distinguishing between Cr(II) and its oxidation product Cr(III) during a reaction.
EXAFS Bond distances (e.g., Cr-Cl, Cr-O), Coordination numbers, Identity of neighboring atomsDetermining the precise Cr-Cl and Cr-O bond lengths in CrCl₂(H₂O)₄. wikipedia.org

This table is interactive. Users can sort and filter the data.

By providing detailed structural information at the atomic level, XAS is an invaluable tool for understanding the fundamental chemistry of chromium(II) chloride and its interactions in various chemical environments.

Future Directions and Emerging Research Themes

Sustainable and Green Synthesis of Chromium(II) Chloride and its Complexes

Traditional synthesis routes for chromium(II) chloride often involve high temperatures or the use of strong, hazardous reducing agents. wikipedia.orgthieme-connect.com For instance, the reduction of chromium(III) chloride with hydrogen requires temperatures of 500 °C, while laboratory-scale syntheses often employ reagents like lithium aluminum hydride (LiAlH₄) or zinc. wikipedia.orgthieme-connect.com Recognizing the environmental and economic drawbacks of these methods, future research is geared towards developing more sustainable and "green" synthetic pathways.

Key research directions include:

Electrochemical Synthesis: Electrosynthesis represents a promising alternative, utilizing electrical energy to drive the reduction of Cr(III) to Cr(II). This method can often be performed at room temperature in aqueous or ionic liquid media, minimizing energy consumption and avoiding harsh chemical reductants. wikipedia.orgrsc.org Research in this area focuses on optimizing electrode materials, solvent systems, and cell design to maximize efficiency and purity. rsc.orgncku.edu.tw

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free approach to producing anhydrous chromium(II) chloride. This technique can reduce waste and energy usage compared to traditional solvent-based processes.

Bioreduction: The exploration of microbial or enzymatic pathways for the reduction of chromium(VI) or chromium(III) to chromium(II) is a nascent but exciting frontier. While still in early stages, bioreduction could offer an exceptionally environmentally benign route for producing chromium reagents.

Recyclable Reagents and Catalytic Systems: A major focus is on moving from stoichiometric to catalytic use of chromium. acs.org This involves developing systems where the active Cr(II) species is regenerated in situ, often using a milder, more environmentally friendly terminal reductant like manganese powder. acs.org

Table 1: Comparison of Chromium(II) Chloride Synthesis Methods
MethodTypical Reductant/ConditionsAdvantagesChallenges/Research Focus
Traditional Chemical ReductionH₂ at 500 °C; LiAlH₄, Zn wikipedia.orgthieme-connect.comEstablished, high yieldHigh energy, hazardous reagents
Electrochemical SynthesisElectric current wikipedia.orgMild conditions, avoids chemical wasteElectrode stability, electrolyte optimization ncku.edu.tw
MechanochemistryMechanical grindingSolvent-free, reduced energyControl of stoichiometry and purity
Catalytic RegenerationStoichiometric reductant (e.g., Mn) acs.orgReduces chromium waste significantlyKinetics of regeneration, catalyst lifetime researchgate.net

Rational Design of Highly Selective and Efficient Catalysts

Chromium(II) chloride is a cornerstone reagent in C-C bond-forming reactions, most notably the Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netwikipedia.orgchemicalbook.comfishersci.ca Historically, these reactions required stoichiometric amounts of the chromium salt. acs.org A major thrust of modern research is the development of systems where only a catalytic amount of chromium is needed, which has profound implications for cost and sustainability. acs.orgresearchgate.net

The rational design of next-generation chromium catalysts involves several key strategies:

Ligand Development: The chemical environment around the chromium center dictates its reactivity and selectivity. Researchers are designing and synthesizing novel ligands, such as pincer-type ligands, to modulate the electronic and steric properties of the Cr(II) catalyst. researchgate.net These ligands can enhance catalytic activity, improve diastereoselectivity or even enable enantioselective transformations, which remains a significant challenge in chromium catalysis. researchgate.netnih.gov

Understanding the Role of Additives: The discovery that nickel impurities were crucial for the reactivity of CrCl₂ in certain cross-coupling reactions was a pivotal moment. wikipedia.orgwenxuecity.com Future work involves a more systematic exploration of co-catalysts and additives to enhance the scope and efficiency of chromium-catalyzed reactions. This includes investigating other transition metals that can participate in the catalytic cycle through processes like oxidative addition and transmetalation. wikipedia.org

Heterogenization: Immobilizing chromium complexes on solid supports (e.g., polymers, silica, or metal-organic frameworks) is a key strategy for creating recyclable and easily separable catalysts. rsc.org This approach simplifies product purification and makes the catalytic process more amenable to industrial applications.

Exploration of New Applications in Emerging Technologies

Beyond its established role in organic synthesis, the unique properties of chromium(II) chloride are being explored for applications in materials science and other emerging technologies. mat-mall.com Its potential as a precursor for various materials makes it a compound of significant interest. sigmaaldrich.com

Emerging application areas include:

Energy Storage: Chromium-based materials are being investigated for use in batteries. mat-mall.com Specifically, anhydrous chromium(II) chloride is a precursor for synthesizing mixed metal complexes like lithium chromium chloride (Li₂CrCl₄), which has demonstrated rapid lithium-ion conduction, a critical property for high-performance electrolytes in lithium-ion batteries. sigmaaldrich.com

Advanced Materials and Magnetism: The compound is used to prepare finely divided intermetallics through vapor-phase co-reduction with other metal halides. sigmaaldrich.com These materials can possess useful thermoelectric, magnetic, and oxidation-resistance properties, making them suitable for applications in electronics, sensors, and high-temperature structural components. sigmaaldrich.com

Electronics and Plating: Chromium(II) chloride has applications in chromizing, a process of diffusing chromium into the surface of a metal to improve hardness and corrosion resistance. chemicalbook.comsigmaaldrich.comnih.gov Continued research aims to refine these processes for creating advanced coatings for electronic components and other high-performance materials.

Advanced In-Situ Characterization for Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is fundamental to the rational design of better catalysts. The transient and often air-sensitive nature of organochromium intermediates makes studying these reactions challenging. thieme-connect.com Future research will increasingly rely on advanced, time-resolved, and in-situ characterization techniques to probe catalytic cycles as they occur.

Techniques at the forefront of this research include:

Operando Spectroscopy: Methods such as in-situ Fourier-transform infrared (FTIR), Raman, and UV-visible spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. acs.org This provides invaluable kinetic and mechanistic data.

X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS, often performed at synchrotron light sources, can provide detailed information about the oxidation state and coordination environment of the chromium center throughout a catalytic cycle.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize fleeting intermediates in the reaction mixture, providing direct evidence for proposed mechanistic pathways.

Computational Chemistry: Density functional theory (DFT) and other computational methods are becoming indispensable for modeling reaction pathways, predicting the structures of intermediates and transition states, and rationalizing observed selectivity. ed.ac.uk Combining computational predictions with experimental in-situ data provides a powerful approach to fully elucidating complex reaction mechanisms. ed.ac.uk

Integration of Machine Learning and AI in Chromium(II) Chloride Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many areas of chemistry, including catalysis research involving chromium(II) chloride. Although this area is still emerging, the potential impact is vast.

Potential applications include:

Predictive Modeling: ML algorithms can be trained on existing experimental data to predict the outcome of reactions (e.g., yield, selectivity) under different conditions (e.g., temperature, solvent, ligand). This can significantly accelerate the optimization of reaction protocols, reducing the number of experiments required.

Catalyst and Ligand Design: AI can be used to screen vast virtual libraries of potential ligands for chromium catalysts, identifying candidates with desired electronic and steric properties for a specific transformation. This in silico design process can guide synthetic efforts toward the most promising catalyst systems.

Analysis of Complex Data: The large datasets generated by advanced in-situ characterization techniques can be difficult to interpret manually. ML tools can be employed to identify subtle patterns and correlations in spectroscopic data, helping to uncover new mechanistic insights.

Reaction Pathway Discovery: AI algorithms could potentially predict entirely new reaction pathways or applications for chromium(II) chloride by analyzing the entirety of the known chemical literature and reaction databases, identifying connections that may not be obvious to human researchers.

Q & A

Basic Question: What are the optimal synthetic methods for preparing anhydrous Chromium(II) chloride, and how can its purity be validated experimentally?

Methodological Answer:
Anhydrous CrCl₂ is typically synthesized via reduction of CrCl₃ under inert conditions using hydrogen gas at elevated temperatures (300–500°C) or via reaction with metallic chromium in a sealed tube. Key steps include:

  • Purity Validation :
    • X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching diffraction patterns with reference data .
    • Spectroscopy : UV-Vis spectroscopy can identify characteristic absorption bands for Cr²⁺ (e.g., d-d transitions at ~650–800 nm).
    • Elemental Analysis : Quantify Cr and Cl content via ICP-MS or gravimetric methods to verify stoichiometry .
    • Magnetic Susceptibility : CrCl₂ exhibits paramagnetic behavior due to unpaired d-electrons; deviations from expected values may indicate oxidation or impurities .

Advanced Question: How can researchers design experiments to investigate the redox kinetics of CrCl₂ in aqueous or non-aqueous systems?

Methodological Answer:
To study redox kinetics:

  • Electrochemical Methods : Use cyclic voltammetry to measure reduction potentials and electron transfer rates. For example, monitor Cr²⁺ → Cr³⁺ oxidation in acidic media .
  • Kinetic Profiling : Conduct stopped-flow spectrophotometry to track reaction intermediates and determine rate constants under varying pH, temperature, or ligand concentrations .
  • Controlled Atmosphere : Perform experiments in gloveboxes (O₂ < 1 ppm) to prevent oxidation artifacts. Validate inert conditions using oxygen sensors .
  • Data Interpretation : Compare experimental rates with theoretical models (e.g., Marcus theory) to elucidate reaction mechanisms .

Basic Question: How should discrepancies in reported solubility data for CrCl₂ in polar solvents be resolved?

Methodological Answer:
Discrepancies often arise from differences in solvent purity, hydration state, or oxidation during measurement. To resolve:

  • Reproducibility : Repeat solubility tests using rigorously dried solvents (e.g., THF, DMF) and anhydrous CrCl₂ .
  • Cross-Validation : Combine gravimetric analysis (mass loss after filtration) with spectroscopic quantification (e.g., ICP-OES) .
  • Control Experiments : Compare solubility under inert vs. ambient conditions to assess oxidation effects .

Advanced Question: What experimental strategies can elucidate the thermal decomposition pathways of CrCl₂ hydrates?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss during heating to identify dehydration steps (e.g., CrCl₂·4H₂O → CrCl₂·2H₂O at ~100°C) .
  • Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events associated with phase transitions or decomposition .
  • In Situ XRD : Track structural changes during heating to correlate thermal events with crystallographic transformations .

Advanced Question: How can CrCl₂ be utilized as a reductant in coordination chemistry, and what ligand systems enhance its stability?

Methodological Answer:

  • Ligand Screening : Test chelating ligands (e.g., bipyridine, cyclopentadienyl) to stabilize Cr²⁺ and prevent disproportionation. Use UV-Vis and EPR to confirm ligand binding .
  • Reactivity Studies : Design reactions with substrates like nitroarenes or alkyl halides to assess reducing capacity. Monitor product yields via GC-MS or NMR .
  • Computational Modeling : Employ DFT calculations to predict ligand effects on Cr²⁺ redox potentials and stability .

Basic Question: What precautions are critical when handling CrCl₂ to mitigate air sensitivity and oxidation?

Methodological Answer:

  • Storage : Store in sealed, Schlenk-type vessels under argon or nitrogen. Use molecular sieves to maintain anhydrous conditions .
  • Handling : Transfer solids in gloveboxes; use syringe techniques for solutions to minimize air exposure.
  • Quality Checks : Periodically test samples via iodometric titration to quantify residual Cr³⁺ content .

Advanced Question: How can researchers address contradictory reports on CrCl₂’s catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Systematic Replication : Reproduce published protocols with strict control of moisture, oxygen, and reagent purity. Document deviations .
  • Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to probe Cr oxidation states during catalysis .
  • Kinetic Isotope Effects (KIE) : Perform experiments with deuterated substrates to distinguish between radical vs. polar mechanisms .

Basic Question: What spectroscopic techniques are most effective for distinguishing CrCl₂ from its oxidation products (e.g., CrCl₃)?

Methodological Answer:

  • UV-Vis Spectroscopy : CrCl₂ exhibits absorption maxima at ~700 nm (d-d transitions), absent in CrCl₃ .
  • EPR Spectroscopy : Detect paramagnetic Cr²⁺ (S = 2) signals, whereas Cr³⁺ (S = 3/2) shows distinct hyperfine splitting .
  • Raman Spectroscopy : Identify Cr–Cl vibrational modes; CrCl₂ displays unique low-frequency bands compared to CrCl₃ .

Advanced Question: How can high-power ultrasound enhance CrCl₂’s reactivity in solvent-mediated reactions?

Methodological Answer:

  • Cavitation Effects : Ultrasound generates microjets and local heating, disrupting passivation layers and accelerating mass transfer. Design experiments with calibrated ultrasonic probes (e.g., 20 kHz, 100 W/cm²) .
  • Real-Time Monitoring : Use in situ UV-Vis or IR to track reaction progress under silent vs. sonicated conditions .
  • Morphology Analysis : Compare SEM images of CrCl₂ particles before/after sonication to assess surface activation .

Basic Question: How should researchers document CrCl₂ synthesis and characterization data to ensure reproducibility?

Methodological Answer:

  • Detailed Experimental Section : Include inert atmosphere protocols, solvent drying methods, and equipment specifications (e.g., Schlenk line, glovebox) .
  • Supporting Information : Provide raw XRD data, spectroscopic calibration curves, and error margins for elemental analysis .
  • Reference Standards : Compare results with certified CrCl₂ samples or literature data from peer-reviewed journals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.